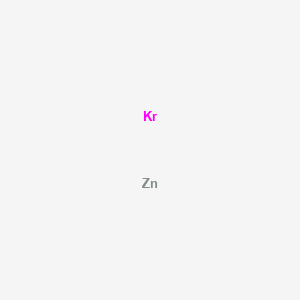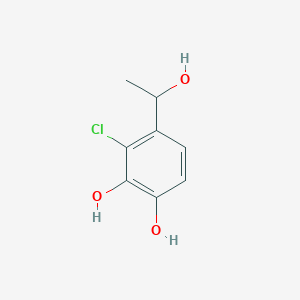
3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol is an organic compound that belongs to the class of aromatic compounds known as dihydroxybenzenes. This compound features a benzene ring substituted with a chlorine atom, a hydroxyethyl group, and two hydroxyl groups. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the chlorination of 4-(1-hydroxyethyl)benzene-1,2-diol using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
化学反应分析
Types of Reactions
3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxyethyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroxyethyl derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
科学研究应用
3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The chlorine atom and hydroxyethyl group may also contribute to the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Catechol (1,2-dihydroxybenzene): Lacks the chlorine and hydroxyethyl groups.
Hydroquinone (1,4-dihydroxybenzene): Differs in the position of hydroxyl groups.
Resorcinol (1,3-dihydroxybenzene): Has hydroxyl groups in the meta position.
Uniqueness
3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol is unique due to the presence of both a chlorine atom and a hydroxyethyl group on the benzene ring. These substituents impart distinct chemical properties and reactivity compared to other dihydroxybenzenes.
属性
CAS 编号 |
140939-21-5 |
|---|---|
分子式 |
C8H9ClO3 |
分子量 |
188.61 g/mol |
IUPAC 名称 |
3-chloro-4-(1-hydroxyethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H9ClO3/c1-4(10)5-2-3-6(11)8(12)7(5)9/h2-4,10-12H,1H3 |
InChI 键 |
NEQOEOXTTJQWNE-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C(=C(C=C1)O)O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)

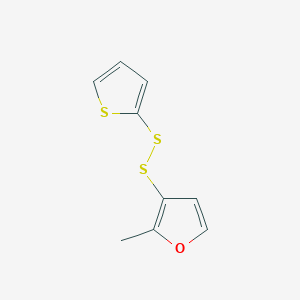
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)

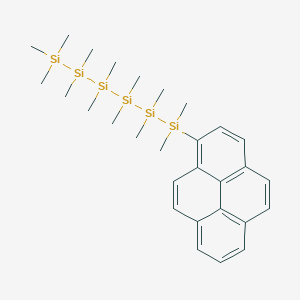


![N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride](/img/structure/B14276666.png)
![4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride](/img/structure/B14276669.png)
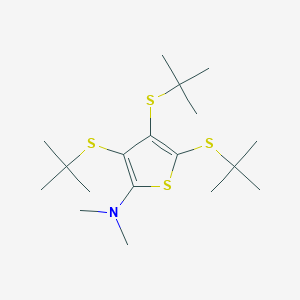
![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)
